

# Technical Support Center: Enhancing the Bioavailability of Pyrazole Carboxamide Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

1,4,5,6-

Compound Name: Tetrahydrocyclopenta[C]pyrazole-3-carboxamide

Cat. No.: B1439328

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for overcoming bioavailability challenges associated with pyrazole carboxamide derivatives. The content is structured in a question-and-answer format to directly address common issues encountered during preclinical and formulation development.

## Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental questions regarding the bioavailability of pyrazole carboxamide derivatives.

### Q1: Why do many of my pyrazole carboxamide derivatives show low oral bioavailability?

A: Low oral bioavailability in this class of compounds is typically rooted in two primary physicochemical challenges: poor aqueous solubility and/or low intestinal permeability.[\[1\]](#)[\[2\]](#) These properties are best understood through the lens of the Biopharmaceutics Classification System (BCS).

- Poor Solubility (BCS Class II & IV): Pyrazole carboxamides are often crystalline, hydrophobic molecules. Their rigid structure and potential for strong intermolecular interactions in the crystal lattice can lead to high lattice energy, making it difficult for individual molecules to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[1] If a drug doesn't dissolve, it cannot be absorbed.
- Low Permeability (BCS Class III & IV): Even if soluble, the compound must be able to cross the lipid membranes of the intestinal epithelium to enter systemic circulation.[3][4] Low permeability can result from:
  - High Polarity: While less common for this class, excessive polar surface area can hinder passive diffusion.
  - Efflux Transporter Activity: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) superfamily.[5][6] This acts as a "bouncer," limiting net absorption.[6]

The first step in any investigation is to determine the compound's aqueous solubility and permeability to classify it and select an appropriate enhancement strategy.

## Q2: What key ADME properties should I prioritize when profiling my pyrazole carboxamide derivative?

A: A comprehensive ADME (Absorption, Distribution, Metabolism, Elimination) profile is crucial for understanding a compound's *in vivo* behavior. For early-stage assessment, focus on the parameters in the table below.

| ADME Parameter          | Key Experimental Assay                        | Significance for Bioavailability   | Typical Target Range for Oral Drugs                   |
|-------------------------|---|--|---|
| Aqueous Solubility      | Kinetic or Thermodynamic Solubility Assay     | Determines the maximum concentration available for absorption. A prerequisite for absorption.  | > 50 µg/mL  |
| Intestinal Permeability | Caco-2 or PAMPA Assay                         | Predicts the rate of passive diffusion across the gut wall. <a href="#">[7]</a>  | $P_{app} > 5 \times 10^{-6} \text{ cm/s}$<br>(Caco-2) |
| Efflux Liability        | Caco-2 Bidirectional Transport Assay          | Identifies if the compound is a substrate for efflux pumps (e.g., P-gp), which actively limit absorption. <a href="#">[5]</a>                | Efflux Ratio (B-A / A-B) < 2                          |
| Metabolic Stability     | Liver Microsome or Hepatocyte Stability Assay | Determines the rate of metabolism by liver enzymes (e.g., CYPs). High first-pass metabolism reduces the amount of drug reaching circulation. | $t_{1/2} > 30 \text{ minutes}$ (in microsomes)        |
| Plasma Protein Binding  | Equilibrium Dialysis                          | High binding reduces the free fraction of the drug available for therapeutic effect and metabolism, impacting distribution and clearance.    | Fraction unbound (fu)<br>> 1%                         |

Data compiled from various drug discovery guidelines and ADME studies.[\[7\]](#)[\[8\]](#)

## **Q3: My compound's bioavailability is inconsistent between batches. Could crystal polymorphism be the cause?**

A: Absolutely. Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical and often overlooked factor that can dramatically impact bioavailability.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Different polymorphs have distinct crystal lattice arrangements, leading to variations in their physical properties, most notably solubility and dissolution rate.[\[1\]](#)[\[10\]](#) Metastable polymorphs are generally more soluble than their stable counterparts but can convert to the more stable, less soluble form over time, especially during manufacturing or storage.[\[1\]](#)[\[12\]](#) This conversion can lead to:

- Batch-to-batch variability in dissolution profiles.
- Reduced bioavailability in clinical trials compared to promising early results.
- Failure of the drug product to meet stability specifications.

It is imperative to conduct a thorough polymorph screen early in development to identify all possible crystal forms and select the most stable and appropriate one for formulation.[\[1\]](#)[\[11\]](#)

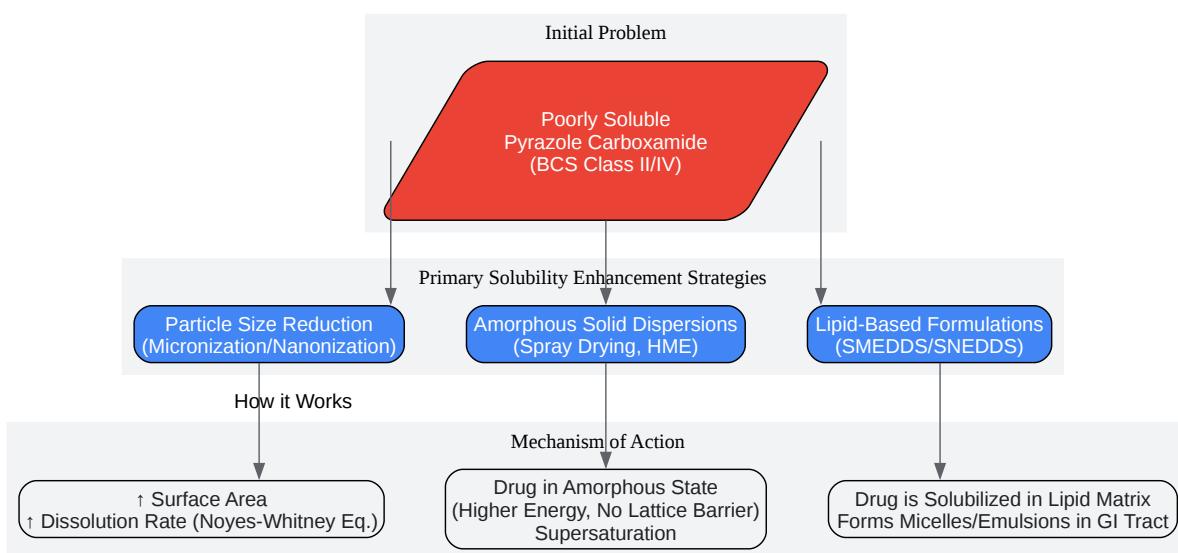
## **Section 2: Formulation Strategies & Troubleshooting**

This section provides guides on common formulation techniques to address the challenges identified above.

### **Topic: Solubility Enhancement**

Q4: My pyrazole carboxamide is a "brick-dust" molecule with very low solubility (BCS Class II). What are my primary formulation options?

A: For BCS Class II compounds, where dissolution is the rate-limiting step for absorption, the goal is to increase the dissolution rate and/or the apparent solubility in the GI tract. The three main strategies are particle size reduction, solid dispersions, and lipid-based formulations.[2] [13][14]



[Click to download full resolution via product page](#)

Caption: Workflow for selecting a solubility enhancement strategy.

- Particle Size Reduction (Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[2][14] This is a robust method but may not be sufficient for compounds with extremely low solubility.

- Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques.[15] By dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state, the high energy required to break the crystal lattice is eliminated.[16][17] This can lead to a state of "supersaturation" in the gut, dramatically increasing the driving force for absorption.
- Lipid-Based Formulations (e.g., SMEDDS/SNEDDS): The drug is dissolved in a mixture of lipids, surfactants, and co-solvents.[15] Upon contact with GI fluids, these formulations spontaneously form fine oil-in-water emulsions or microemulsions, keeping the drug in a solubilized state.[13]

**Q5: [Troubleshooting]** My amorphous solid dispersion (ASD) shows excellent initial dissolution but recrystallizes during stability testing. What's wrong and how do I fix it?

**A:** This is a common and critical failure mode for ASDs. The amorphous state is thermodynamically unstable, and the compound will always try to revert to its more stable crystalline form. Recrystallization negates the bioavailability advantage.

Potential Causes & Solutions:

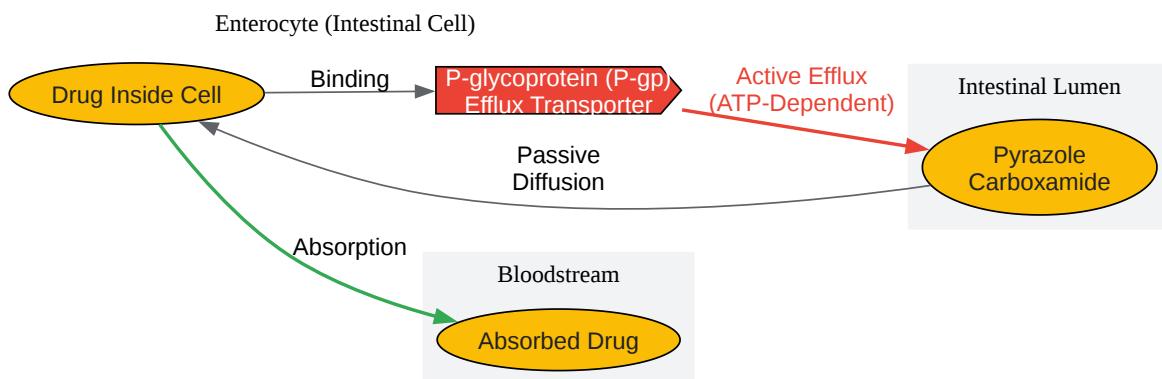
| Cause                            | Scientific Rationale   | Troubleshooting Steps & Solutions  |
|----------------------------------|--|--|
| Poor Drug-Polymer Miscibility    | <p>The polymer's job is to keep the drug molecules separated and prevent them from organizing into a crystal lattice. If they are not miscible, phase separation will occur, leading to crystallization.</p>         | <ol style="list-style-type: none"><li>1. Screen Polymers: Use polymers with functional groups that can form hydrogen bonds with your pyrazole carboxamide (e.g., PVP, HPMC-AS).<sup>[15]</sup></li><li>2. Assess Miscibility: Use techniques like Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg), indicating good miscibility.</li></ol> |
| Insufficient Drug Loading        | <p>Paradoxically, both too high and too low drug loading can be problematic. Too high, and the polymer can't effectively stabilize the drug. Too low, and there may not be enough drug-polymer interaction.</p>      | <p>Optimize Drug Loading: Create ASDs with varying drug loads (e.g., 10%, 25%, 50%) and assess their physical stability under accelerated conditions (e.g., 40°C/75% RH).</p>  |
| High Molecular Mobility          | <p>The formulation's stability is highly dependent on its glass transition temperature (Tg). If the storage temperature is too close to the Tg, the molecules have enough mobility to rearrange and crystallize.</p> | <ol style="list-style-type: none"><li>1. Select High-Tg Polymers: Choose polymers that result in a high-Tg formulation (ideally &gt;50°C above storage temperature).</li><li>2. Add a Secondary Stabilizer: Sometimes a second polymer or a surfactant can be added to further inhibit crystallization.</li></ol>  |
| Environmental Factors (Moisture) | <p>Water is a potent plasticizer. It can be absorbed by the formulation, lower the Tg, increase molecular mobility,</p>  | <p>Protect from Moisture: Ensure the final dosage form includes a moisture barrier (e.g., film coating) and is packaged with a desiccant.</p>  |

and act as a solvent to facilitate recrystallization.

## Topic: Permeability & Efflux Issues

Q6: My compound has good solubility after formulation as an ASD, but in vivo absorption is still poor. Could P-glycoprotein (P-gp) efflux be the culprit?

A: Yes, this is a classic scenario for a BCS Class III or IV compound, or a well-formulated BCS Class II compound. If solubility is no longer the limiting factor, poor permeability due to efflux is a highly likely cause.<sup>[5]</sup> P-gp is highly expressed in the apical membrane of intestinal enterocytes and acts as a barrier, pumping substrates back into the gut lumen.<sup>[5][6]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of P-glycoprotein mediated drug efflux.

To confirm this, you need to perform a bidirectional Caco-2 assay. This experiment measures the permeability of your compound across a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that expresses P-gp) in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions.

An Efflux Ratio (Papp B-A / Papp A-B) of  $> 2$  is a strong indication that your compound is a P-gp substrate.

## Section 3: Advanced Strategies & Experimental Protocols

### Topic: Advanced Bioavailability Enhancement

Q7: When should I consider a prodrug strategy for my pyrazole carboxamide?

A: A prodrug approach is a chemical modification strategy that is particularly useful when formulation approaches alone are insufficient. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an in vivo transformation to release the active parent drug.

Consider a prodrug strategy when:

- Solubility is Extremely Low: If even advanced formulations like ASDs fail to provide adequate exposure, a highly soluble prodrug can be designed. For example, adding a phosphate or amino acid moiety can dramatically increase aqueous solubility. The moiety is then cleaved by enzymes (e.g., phosphatases, peptidases) in the gut wall or liver to release the active drug.
- Permeability is the Main Barrier (Efflux): While less common, some prodrugs can be designed to not be recognized by efflux transporters, allowing them to bypass the P-gp pump.
- Targeted Delivery is Needed: A prodrug can be designed to be cleaved only at a specific site (e.g., the colon) to achieve targeted drug release.

### Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol provides a general workflow for lab-scale ASD preparation.

Objective: To prepare a 25% w/w drug-loaded ASD of a pyrazole carboxamide derivative ("PCD-01") with polyvinylpyrrolidone/vinyl acetate copolymer (Kollidon® VA 64).

Materials:

- PCD-01 (your pyrazole carboxamide derivative)
- Kollidon® VA 64
- Dichloromethane (DCM) and Methanol (solvents)
- Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290)
- Analytical balance, glassware

Methodology:

- Solution Preparation:
  - Accurately weigh 1.0 g of PCD-01 and 3.0 g of Kollidon® VA 64.
  - Prepare a 1:1 v/v mixture of DCM and Methanol.
  - Dissolve both the drug and the polymer in a sufficient volume of the solvent mixture (e.g., 100 mL, resulting in a 4% w/v solution) with stirring until a clear solution is obtained. This visual confirmation of clarity is the first sign of miscibility.
- Spray Dryer Setup:
  - Set the inlet temperature to a value that is ~20°C below the boiling point of the most volatile solvent (e.g., 80-100°C).
  - Set the aspirator to maximum capacity to ensure efficient drying and particle collection.
  - Set the pump rate to achieve a target outlet temperature (e.g., 45-55°C). The outlet temperature is critical; it must be high enough to remove the solvent but low enough to prevent thermal degradation.

- Spray Drying Process:
  - Pump the drug-polymer solution through the two-fluid nozzle into the drying chamber.
  - The atomized droplets are rapidly dried by the hot nitrogen gas, solidifying the drug and polymer into an amorphous dispersion.
  - The solid particles are collected in the cyclone separator.
- Secondary Drying & Characterization:
  - Collect the resulting powder and place it in a vacuum oven at 40°C overnight to remove any residual solvent.
  - Crucial QC: Characterize the resulting powder using Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity (a halo pattern indicates amorphous material) and DSC to determine the glass transition temperature (Tg).

## Section 4: References

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. [7](#)
- ADME properties of the designed pyrazole derivatives. ResearchGate. [18](#)
- ADME-T profiling of pyrazole-carboxamide derivatives (compounds 3a-3h). ResearchGate. [8](#)
- Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. (2024). Semantic Scholar. [19](#)
- Structural Optimization and Biological Activity of Pyrazole Derivatives. (2021). PubMed Central. [20](#)
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. ResearchGate. [21](#)

- Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate. [22](#)
- Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. (2025). ResearchGate. [23](#)
- Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [24](#)
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2015). SciSpace. [9](#)
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PubMed Central. [25](#)
- Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [16](#)
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol. [17](#)
- Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [15](#)
- Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. National Institutes of Health. [26](#)
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [27](#)
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [28](#)
- Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). Wisdom Library. [29](#)
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [30](#)
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents. [31](#)

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2015). PubMed Central. [1](#)
- Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [13](#)
- Pyrazinamide Polymorphs: Relative Stability and Vibrational Spectroscopy. (2025). ResearchGate. [32](#)
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [2](#)
- Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Pharma Excipients. [33](#)
- Impact of Polymorphism on Drug Formulation and Bioavai. (2024). Journal of Chemical and Pharmaceutical Research. [10](#)
- 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. [34](#)
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. [11](#)
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). Research Journal of Pharmaceutical Dosage Forms and Technology. [35](#)
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [36](#)
- Current status of pyrazole and its biological activities. PubMed Central. [37](#)
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. [14](#)
- The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PubMed Central. [5](#)
- Multifunctional Nanomaterials and Their Applications in Drug Delivery and Cancer Therapy. MDPI. [38](#)

- Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. (2019). *Pharma Excipients*. [33](#)
- Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. (2013). *PubMed*. [39](#)
- Advances in Oral Drug Delivery Systems: Challenges and Opportunities. (2023). *PubMed Central*. [4](#)
- Grand challenges in oral drug delivery. *Frontiers*. [40](#)
- Making sense of drug-efflux transporters in the physiological environment. (2022). *PubMed Central*. [41](#)
- Role of Efflux Pumps on Antimicrobial Resistance in *Pseudomonas aeruginosa*. *MDPI*. [42](#)
- Cellular Efflux Transporters and the Potential Role of Natural Products in Combating Efflux Mediated Drug Resistance. *AMiner*. [43](#)
- EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense. *National Institutes of Health*. [6](#)

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. jocpr.com [jocpr.com]
- 11. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]

- 24. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 30. jocpr.com [jocpr.com]
- 31. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 33. pharmaexcipients.com [pharmaexcipients.com]
- 34. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 36. pharmtech.com [pharmtech.com]
- 37. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 41. Making sense of drug-efflux transporters in the physiological environment - PMC [pmc.ncbi.nlm.nih.gov]
- 42. mdpi.com [mdpi.com]
- 43. aminer.org [aminer.org]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Bioavailability of Pyrazole Carboxamide Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1439328#enhancing-the-bioavailability-of-pyrazole-carboxamide-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)